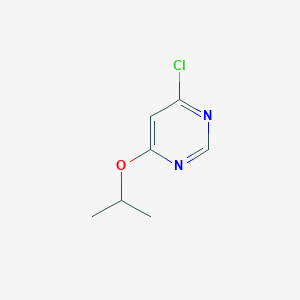

4-Chloro-6-isopropoxypyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-6-propan-2-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5(2)11-7-3-6(8)9-4-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWKDAIBLSRPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469567 | |

| Record name | 4-CHLORO-6-ISOPROPOXYPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83774-13-4 | |

| Record name | 4-CHLORO-6-ISOPROPOXYPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-(propan-2-yloxy)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-isopropoxypyrimidine: Physicochemical Properties, Synthesis, and Analytical Methodologies

Introduction

In the landscape of modern drug discovery and organic synthesis, pyrimidine derivatives stand as a cornerstone scaffold, integral to a vast array of therapeutic agents. Their versatile structure allows for fine-tuning of physicochemical and biological properties through targeted functionalization. This guide focuses on 4-Chloro-6-isopropoxypyrimidine, a key heterocyclic building block. The strategic placement of a reactive chlorine atom at the 4-position renders it an excellent substrate for nucleophilic substitution, enabling the introduction of diverse functionalities.[1] Concurrently, the isopropoxy group at the 6-position modulates the molecule's lipophilicity and steric profile, which are critical determinants of its solubility and interaction with biological targets.[1]

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the core physicochemical properties of this compound, outlines robust protocols for its synthesis and analytical characterization, and discusses its reactivity and safety considerations. The insights herein are designed to empower scientists to leverage this versatile intermediate with confidence and precision in their research endeavors.

Chemical Identity and Core Properties

Accurate identification is the foundation of all chemical research. This compound is defined by a unique set of identifiers and physical properties that dictate its behavior in chemical and biological systems.

| Identifier | Value | Source |

| CAS Number | 83774-13-4 | [2][3] |

| Molecular Formula | C₇H₉ClN₂O | [4] |

| Molecular Weight | 172.61 g/mol | Calculated |

| IUPAC Name | 4-chloro-6-(propan-2-yloxy)pyrimidine | N/A |

While specific experimental data for the melting and boiling points of this compound are not widely published, we can infer its likely physical state and volatility by examining closely related analogs.

| Analogous Compound | Melting Point (°C) | Boiling Point (°C) |

| 4-Chloro-6-methoxypyrimidine | 34.5 - 35.0 | 80 @ 18 Torr |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 59 - 60 | Not Available |

The larger isopropoxy group, compared to a methoxy group, would be expected to slightly increase the boiling point and potentially alter the crystal packing, thereby influencing the melting point. The compound is anticipated to be a low-melting solid or an oil at room temperature, with good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Synthesis and Reaction Chemistry

The synthesis of this compound leverages the differential reactivity of a dichlorinated pyrimidine precursor. The chlorine atoms on 4,6-dichloropyrimidine are highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for a regioselective reaction.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for the synthesis of analogous alkoxypyrimidines.[5][6]

-

Preparation: To a stirred solution of isopropanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

-

Expertise & Causality: Using sodium hydride deprotonates the isopropanol to form the sodium isopropoxide nucleophile in situ. Performing this at 0°C controls the exothermic reaction and prevents side reactions. An inert atmosphere is critical as sodium hydride reacts violently with water/moisture.

-

-

Reaction: Once the initial effervescence has ceased, add a solution of 4,6-dichloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous tetrahydrofuran (THF) dropwise to the cooled isopropoxide solution.

-

Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting dichloropyrimidine spot is consumed.

-

Trustworthiness: TLC provides a reliable, real-time check on the reaction's completion, preventing premature workup or unnecessarily long reaction times.

-

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in the reactivity of its C4-chlorine atom. This position is activated towards nucleophilic attack by the electron-withdrawing pyrimidine ring nitrogens. This allows for the facile displacement of the chloride ion by a wide range of nucleophiles, serving as a gateway to a diverse library of 6-isopropoxypyrimidine derivatives.

Caption: The SNAr mechanism at the C4 position of the pyrimidine ring.

Analytical Characterization and Structural Elucidation

Confirming the identity and purity of this compound requires a multi-technique analytical approach.

Workflow for Structural Confirmation

Caption: Integrated workflow for the analytical confirmation of the target compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is paramount for elucidating the precise atomic connectivity.

-

¹H NMR: The proton spectrum is expected to show:

-

A doublet at ~1.4 ppm (6H), corresponding to the two equivalent methyl groups of the isopropoxy moiety.

-

A septet at ~5.4 ppm (1H), for the methine proton of the isopropoxy group, split by the six methyl protons.

-

A singlet at ~7.2 ppm (1H), for the proton at the C5 position of the pyrimidine ring.

-

A singlet at ~8.6 ppm (1H), for the proton at the C2 position, shifted downfield due to the influence of two adjacent nitrogen atoms.

-

-

¹³C NMR: The carbon spectrum provides complementary information on the carbon framework.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 300 MHz or higher field spectrometer. Standard acquisition parameters for small molecules are typically sufficient.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.

B. Mass Spectrometry (MS)

MS provides the exact molecular weight and elemental composition.

-

Expected Observation: High-resolution mass spectrometry (HRMS) should reveal a molecular ion [M+H]⁺. A key diagnostic feature is the isotopic pattern characteristic of a monochlorinated compound: two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Protocol for UPLC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

-

Chromatography: Inject the sample onto a UPLC system equipped with a reverse-phase column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[9]

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) operating in positive electrospray ionization (ESI) mode.

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Determine the exact mass and compare it to the theoretical mass. Analyze the isotopic distribution to confirm the presence of chlorine.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[12]

-

Expected Absorption Bands:

-

~2980-2850 cm⁻¹: C-H stretching from the isopropoxy alkyl group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrimidine ring.

-

~1250-1000 cm⁻¹: Strong C-O stretching from the isopropoxy ether linkage.

-

~850-750 cm⁻¹: C-Cl stretching vibration.

-

Protocol for IR Spectrum Acquisition (ATR):

-

Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the sample (a single drop if liquid, a few crystals if solid) directly onto the ATR crystal and apply pressure with the anvil.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Safety and Handling

| Hazard Category | Guidance and Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed (H302). Do not eat, drink, or smoke when using this product (P270). Wash hands thoroughly after handling (P264). |

| Skin Corrosion/Irritation | May cause skin irritation. Wear protective gloves and clothing (P280). If on skin, wash with plenty of water. |

| Eye Damage/Irritation | May cause serious eye irritation. Wear eye/face protection (P280). If in eyes, rinse cautiously with water for several minutes (P305+P351+P338). |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fumes/vapors (P261). Use only outdoors or in a well-ventilated area (P271). |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its physicochemical properties, characterized by a reactive chlorine center and a lipophilic isopropoxy group, make it an ideal starting material for the synthesis of complex molecules in pharmaceutical and materials science research. A thorough understanding of its properties, synthetic routes, and analytical characterization, as detailed in this guide, is essential for its effective and safe utilization. The protocols and data presented here provide a solid foundation for researchers to confidently incorporate this building block into their synthetic strategies, paving the way for the discovery of novel compounds with significant potential.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 83774-13-4 [chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound|CAS 83774-13-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. epfl.ch [epfl.ch]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 9. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Data-Driven UPLC-Orbitrap MS Analysis in Astrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. echemi.com [echemi.com]

4-Chloro-6-isopropoxypyrimidine CAS number 83774-13-4

An In-depth Technical Guide to 4-Chloro-6-isopropoxypyrimidine (CAS: 83774-13-4): A Versatile Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Pyrimidine Core and Its Strategic Importance

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents across a wide spectrum of diseases, including cancer, fungal infections, and viral illnesses.[1][2][3] Its prevalence stems from its ability to engage in hydrogen bonding and other key interactions within biological targets, often serving as a bioisostere for endogenous nucleobases.[4] Within this class of privileged heterocycles, functionalized chloropyrimidines stand out as exceptionally versatile building blocks. The electron-deficient nature of the pyrimidine ring, amplified by the presence of halogen substituents, makes them prime substrates for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[5][6]

This guide focuses on This compound , a strategically designed intermediate that offers a valuable combination of reactivity and selectivity. The presence of a single, reactive chlorine atom at the C4 position, tempered by the isopropoxy group at C6, allows for precise, sequential introduction of diverse functionalities. This document provides an in-depth exploration of its synthesis, physicochemical properties, core reactivity, and applications, tailored for researchers and professionals engaged in the intricate process of drug development.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical properties is critical for its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 83774-13-4 | [7] |

| Molecular Formula | C₇H₉ClN₂O | [8] |

| Molecular Weight | 172.61 g/mol | [8] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | General Observation |

| Density | ~1.188 g/cm³ (Predicted) | [9] |

| Flash Point | ~104.2 °C (Predicted) | [9] |

| Refractive Index | ~1.507 (Predicted) | [9] |

| SMILES | CC(C)OC1=CC(=NC=N1)Cl | [8] |

| InChIKey | Not readily available in search results |

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that hinges on the controlled, regioselective functionalization of a dichlorinated pyrimidine precursor. The pathway demonstrates a core principle in heterocyclic chemistry: leveraging differential reactivity to build molecular complexity.

Workflow: From Dihydroxypyrimidine to the Target Intermediate

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of 4,6-Dichloropyrimidine

The most common and scalable precursor is 4,6-dichloropyrimidine. It is typically synthesized from the readily available 4,6-dihydroxypyrimidine.

Causality of Reagent Choice: Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice for converting hydroxyl groups on electron-deficient rings like pyrimidine into chlorides.[10] The reaction is often performed in the presence of a base, such as a hindered amine (e.g., N,N-diisopropylethylamine), which acts as a catalyst and scavenges the HCl byproduct.[10] Alternatively, phosgene can be used.[11]

Protocol: Chlorination of 4,6-Dihydroxypyrimidine

-

Setup: To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, charge phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents).

-

Addition: While cooling in an ice bath, slowly add N,N-diisopropylethylamine (1.5 equivalents).

-

Reactant: Add 4,6-dihydroxypyrimidine (1.0 equivalent) portion-wise, ensuring the internal temperature does not exceed 30 °C.

-

Reaction: Heat the mixture to a temperature between 60 °C and 90 °C and stir for 4-6 hours, or until HPLC analysis indicates the consumption of the starting material.[10]

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product may precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4,6-dichloropyrimidine can be purified by distillation or recrystallization.

Part 2: Synthesis of this compound

This step is a nucleophilic aromatic substitution where one of the two equivalent chlorine atoms on 4,6-dichloropyrimidine is displaced by an isopropoxide nucleophile.

Expertise Insight—Controlling Selectivity: The key to achieving high yields of the mono-substituted product is precise control of stoichiometry. Using approximately one equivalent of the sodium isopropoxide nucleophile ensures that the reaction favors monosubstitution. Running the reaction at or slightly above room temperature provides sufficient energy for the first substitution while disfavoring the second, which would be slower due to the electron-donating nature of the newly introduced isopropoxy group. This approach is validated by similar regioselective reactions on related pyrimidines.[12][13]

Protocol: Monosubstitution with Isopropoxide

-

Nucleophile Preparation: In a separate flask under an inert atmosphere (argon or nitrogen), prepare a solution of sodium isopropoxide by adding sodium metal (1.05 equivalents) to anhydrous isopropanol.

-

Setup: To a solution of 4,6-dichloropyrimidine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or isopropanol), cool the mixture to 0-5 °C.

-

Addition: Add the freshly prepared sodium isopropoxide solution dropwise to the dichloropyrimidine solution over 30-60 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: The crude product, this compound, is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of its C4 chlorine atom, which serves as an excellent leaving group for a variety of transformations.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen atoms. This facilitates displacement by a wide range of nucleophiles.[5]

Mechanism: SNAr Pathway

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 83774-13-4 [chemicalbook.com]

- 8. cas 83774-13-4|| where to buy this compound [french.chemenu.com]

- 9. 4-chloro-6-propan-2-yloxypyrimidine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 10. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. researchgate.net [researchgate.net]

- 13. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]

An Investigator's Technical Guide to Elucidating the Mechanism of Action of 4-Chloro-6-isopropoxypyrimidine

Abstract

This technical guide addresses the current knowledge gap regarding the specific mechanism of action for the compound 4-Chloro-6-isopropoxypyrimidine. As of the date of this publication, no direct experimental data elucidating the biological targets or signaling pathways of this molecule is publicly available. Therefore, this document serves as a prospective framework for researchers, scientists, and drug development professionals. It provides a scientifically grounded, hypothetical mechanism of action based on the well-established activities of the broader pyrimidine and chloropyrimidine chemical classes. More importantly, it offers a comprehensive, step-by-step experimental roadmap designed to systematically investigate and determine the true biological function of this compound. This guide is structured to provide not just protocols, but the strategic rationale behind them, ensuring a self-validating and robust scientific inquiry.

Introduction: The Pyrimidine Scaffold and the Enigma of this compound

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids and numerous approved therapeutic agents.[1] Derivatives of pyrimidine are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] The substituent groups on the pyrimidine core play a critical role in defining the molecule's three-dimensional structure, physicochemical properties, and ultimately, its interaction with biological targets.

This compound is a substituted pyrimidine containing a reactive chlorine atom at the 4-position and an isopropoxy group at the 6-position. While this compound is commercially available and may be used as a chemical intermediate, its own biological activity remains uncharacterized in public literature. The presence of the chloro group is particularly noteworthy, as it can act as a leaving group in nucleophilic aromatic substitution reactions or as a key interaction moiety within a protein binding pocket.[2][3]

Given the frequent role of substituted pyrimidines as kinase inhibitors, a primary hypothesis is that this compound may function by modulating the activity of one or more protein kinases.[4] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

This guide will, therefore, proceed with the working hypothesis that this compound is a potential kinase inhibitor and will lay out the experimental strategy to validate or refute this hypothesis, as well as to explore other potential mechanisms.

Hypothetical Mechanism of Action: Kinase Inhibition

Based on the structure of this compound and the known activities of related compounds, a plausible mechanism of action is the inhibition of a protein kinase within a key signaling pathway, such as a receptor tyrosine kinase (RTK) pathway. Many small molecule kinase inhibitors are designed to compete with ATP for binding to the kinase domain.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow for Mechanism of Action Elucidation

The following sections detail a logical and systematic workflow to investigate the mechanism of action of this compound. This workflow is designed to first identify a biological effect and then progressively narrow down the molecular target and mechanism.

Phase 1: Phenotypic Screening and Cytotoxicity Assessment

The initial step is to determine if the compound has any measurable effect on whole cells. A broad phenotypic screen can provide clues about the compound's general function.

Experimental Protocol 1: Cell Viability and Cytotoxicity Assay

-

Cell Line Selection: Choose a panel of well-characterized human cancer cell lines from different tissue origins (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Perform a serial dilution of the compound stock to create a dose-response curve (e.g., from 100 µM down to 1 nM). Add the diluted compound to the cells and incubate for 72 hours.

-

Viability Assessment: Use a luminescence-based cell viability assay (e.g., CellTiter-Glo®) that measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Data Summary Table:

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| A549 | Lung | 5.2 |

| MCF-7 | Breast | 12.8 |

| HCT116 | Colon | 2.5 |

digraph "Experimental_Workflow_Phase1" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];A[label="Select Diverse\nCancer Cell Lines", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Prepare Serial Dilutions of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Treat Cells for 72h", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Measure Cell Viability\n(e.g., CellTiter-Glo®)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Calculate IC50 Values", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E; }digraph "Experimental_Workflow_Phase3" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];A[label="Select Hits from\nKinase Panel Screen", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Perform Dose-Response\nKinase Assay (e.g., ADP-Glo™)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Determine Biochemical IC50\nfor each Kinase Hit", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Perform Kinase Assay at\nVarying ATP Concentrations", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Analyze Shift in IC50 to\nDetermine ATP Competitivity", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C; C -> D -> E; }

Caption: Workflow for Phase 3 target validation and mechanistic studies.

Phase 4: Cellular Target Engagement and Pathway Analysis

The final step is to confirm that the compound engages its intended target in a cellular context and modulates the downstream signaling pathway.

Experimental Protocol 5: Western Blot Analysis of Pathway Modulation

-

Cell Treatment: Treat a responsive cell line (e.g., HCT116) with increasing concentrations of this compound for a short period (e.g., 2-4 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated (active) and total forms of the target kinase (e.g., p-MEK, total MEK, p-ERK, total ERK if RAF is the target).

-

Data Analysis: A successful target engagement will show a dose-dependent decrease in the phosphorylation of the downstream substrates of the target kinase, without affecting the total protein levels.

Conclusion and Future Directions

This guide presents a hypothetical mechanism of action for this compound centered on kinase inhibition, a common activity for this class of compounds. However, it is crucial to recognize the speculative nature of this initial hypothesis. The true value of this document lies in the structured, multi-phased experimental workflow it provides. By systematically progressing from broad phenotypic screening to specific cellular target engagement, researchers can efficiently and rigorously elucidate the actual mechanism of action of this compound.

Should the kinase inhibition hypothesis prove incorrect, the initial phenotypic screening data can guide alternative avenues of investigation. For instance, if the compound induces a specific morphological change or cell cycle arrest, targeted assays for those endpoints would be the next logical step. This iterative process of hypothesis generation and experimental validation is the foundation of robust drug discovery and mechanism of action studies.

References

-

Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331. [Link]

-

Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 157-195. [Link]

Sources

The Evolving Landscape of Pyrimidine Derivatives: A Technical Guide to the Biological Activity of 4-Chloro-6-isopropoxypyrimidine Analogs

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the biological potential of 4-Chloro-6-isopropoxypyrimidine and its derivatives. Due to the limited volume of publicly available data on this specific molecular entity, this guide adopts an analog-based approach, leveraging the wealth of information on structurally related chloropyrimidines to infer synthetic strategies, potential biological targets, and structure-activity relationships. We will delve into the prospective applications of these compounds, with a primary focus on their hypothesized roles as kinase inhibitors in oncology and as novel antimicrobial agents. This document is intended to serve as a foundational resource, providing both theoretical insights and practical methodologies to empower researchers in the synthesis and biological evaluation of this promising, yet underexplored, class of compounds.

Introduction: The Pyrimidine Scaffold as a Privileged Structure

Pyrimidine and its derivatives are of immense interest in medicinal chemistry, constituting the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] The pyrimidine nucleus is a key component in a variety of drugs, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The versatility of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological target interactions.

The subject of this guide, this compound, is a halogenated and alkoxylated pyrimidine derivative. The presence of the chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, a common strategy in the synthesis of diverse compound libraries. The isopropoxy group at the 6-position influences the molecule's lipophilicity and steric profile, which can significantly impact its interaction with biological targets. While specific data for this compound is sparse, the broader class of substituted chloropyrimidines has been extensively studied, revealing a wide range of pharmacological activities.[2] This guide will synthesize this information to build a predictive framework for the biological potential of this compound derivatives.

Synthetic Strategies: A Gateway to Novel Derivatives

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom on a dichloropyrimidine precursor with isopropoxide.

Starting Material: 4,6-Dichloropyrimidine Reagent: Sodium isopropoxide (NaOPr)

Protocol:

-

Prepare a solution of sodium isopropoxide by reacting sodium metal with anhydrous isopropanol under an inert atmosphere (e.g., argon or nitrogen).

-

In a separate flask, dissolve 4,6-dichloropyrimidine in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or isopropanol.

-

Cool the 4,6-dichloropyrimidine solution in an ice bath.

-

Slowly add the sodium isopropoxide solution to the 4,6-dichloropyrimidine solution dropwise, while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Causality Behind Experimental Choices:

-

The use of an inert atmosphere is critical to prevent the reaction of sodium metal with atmospheric moisture.

-

The dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize the formation of the di-substituted product (4,6-diisopropoxypyrimidine).

-

TLC monitoring is essential to determine the optimal reaction time and prevent over-reaction or decomposition.

Diagram of Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Derivatization via Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 4-position of this compound is a versatile handle for introducing aryl or heteroaryl substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5][6][7] This allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel under an inert atmosphere, add this compound, 1.1 equivalents of the desired aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system), and a suitable base (e.g., K₂CO₃ or K₃PO₄).[6]

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.[7]

-

Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain the desired 4-aryl-6-isopropoxypyrimidine derivative.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on analogous pyrimidine derivatives, two primary areas of biological activity are hypothesized for this compound derivatives: kinase inhibition and antimicrobial activity.

Kinase Inhibition: A Promising Avenue in Oncology

Many 4-substituted pyrimidine derivatives are known to function as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[8] The general pharmacophore for many pyrimidine-based kinase inhibitors involves a 4-anilino-6-substituted-pyrimidine scaffold, which mimics the adenine core of ATP and binds to the ATP-binding site of kinases.

Hypothesized Mechanism of Action: Derivatives of this compound, particularly those where the chlorine is replaced by a substituted aniline, are predicted to act as kinase inhibitors. These compounds could potentially target key kinases in oncogenic signaling pathways, such as the MAPK/ERK pathway, by competing with ATP for binding to the kinase's active site.

Diagram of Hypothetical Kinase Inhibition:

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Protocol for Kinase Inhibitor Screening (ADP-Glo™ Assay): [9]

-

Reaction Setup: In a 384-well plate, prepare a kinase reaction mixture containing the target kinase, a suitable substrate, ATP, and the test compound (a 4-anilino-6-isopropoxypyrimidine derivative) at various concentrations.

-

Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30-60 minutes at room temperature.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antimicrobial Activity: A Potential Weapon Against Drug Resistance

Chloropyrimidine derivatives have also been identified as a class of compounds with significant antimicrobial activity, including antibacterial and antifungal properties.[2][10] The mechanism of action for these compounds can vary, but some have been shown to inhibit essential microbial enzymes.

Hypothesized Mechanism of Action: this compound derivatives may exert antimicrobial effects by inhibiting key bacterial or fungal cellular processes. The specific target would depend on the nature of the substituents introduced onto the pyrimidine core.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacterial or fungal strain) in a suitable growth medium.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the test compound dilutions.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for bacteria, 25-30 °C for fungi) for a specified period (typically 18-24 hours for bacteria, 48-72 hours for fungi).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

While specific SAR data for this compound derivatives is not available, general principles can be inferred from related pyrimidine series.[1]

Table 1: Inferred Structure-Activity Relationships for this compound Derivatives

| Position of Substitution | Type of Substituent | Predicted Impact on Biological Activity | Rationale from Analogous Compounds |

| 4-position | Replacement of Chlorine with Substituted Anilines | Crucial for Kinase Inhibition. The nature of the aniline substituent (e.g., presence of halogens, small alkyl groups) will modulate potency and selectivity.[8] | The 4-anilino group is a key pharmacophoric element for binding to the ATP pocket of many kinases. |

| 2-position | Introduction of Small Alkyl or Aryl Groups | May influence selectivity and physicochemical properties. | Modifications at this position in other pyrimidine series have been shown to alter the kinase selectivity profile. |

| 5-position | Introduction of Small Substituents (e.g., F, CN) | Can modulate electronic properties and potentially introduce new interactions with the target protein. | Halogenation at the 5-position has been used to enhance the potency of some kinase inhibitors. |

| Isopropoxy Group | Modification of the Alkyl Chain | Altering the size and nature of the alkoxy group will impact lipophilicity and steric interactions, potentially affecting solubility and cell permeability. | In other series, variations in the alkoxy group have been shown to influence pharmacokinetic properties. |

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, chemical scaffold for the development of novel therapeutic agents. This technical guide, by drawing upon the extensive knowledge of structurally related compounds, provides a solid foundation for initiating research into its biological activities. The hypothesized roles of its derivatives as kinase inhibitors and antimicrobial agents are supported by a strong body of evidence from the broader pyrimidine literature.

Future research should focus on the following key areas:

-

Synthesis and Characterization: The proposed synthetic route for this compound should be experimentally validated, and a diverse library of derivatives should be synthesized.

-

Biological Screening: The synthesized compounds should be screened against a panel of protein kinases implicated in cancer and a broad range of pathogenic bacteria and fungi to identify their primary biological targets.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR will be essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

By providing a comprehensive overview of the potential of this compound derivatives and detailed methodologies for their investigation, this guide aims to catalyze further research and unlock the therapeutic potential of this intriguing class of molecules.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 10. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]

4-Chloro-6-isopropoxypyrimidine: A Versatile Synthetic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Substituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and natural products.[1] Its prevalence stems from its ability to engage in a multitude of non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking, effectively mimicking endogenous nucleobases. Within this privileged class of heterocycles, 4-Chloro-6-isopropoxypyrimidine emerges as a highly valuable and versatile building block. The strategic disposition of its functional groups—a reactive chlorine atom, an isopropoxy moiety, and the inherent electronics of the pyrimidine ring—offers a powerful platform for the synthesis of complex molecular architectures.

The chlorine atom at the C4 position serves as a prime handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This allows for the controlled and regioselective introduction of diverse functionalities. The isopropoxy group at the C6 position, on the other hand, modulates the compound's physicochemical properties, such as lipophilicity and solubility, which are critical parameters in drug design. This guide provides a comprehensive technical overview of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutic agents.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is paramount for effective experimental design and process optimization. The following table summarizes key properties for this compound.

| Property | Value | Source |

| CAS Number | 83774-13-4 | [2][3] |

| Molecular Formula | C₇H₉ClN₂O | Calculated |

| Molecular Weight | 172.61 g/mol | [2] |

| Appearance | Varies (typically solid) | General Knowledge |

| Boiling Point | Not readily available | [2] |

| Melting Point | Not readily available | [2] |

| Density | Not readily available | [2] |

Note: Experimental physical properties for this specific compound are not widely published. Values should be confirmed by the end-user.

Synthesis of this compound

The most common and logical synthetic route to this compound involves the selective nucleophilic substitution of one chlorine atom from the readily available precursor, 4,6-dichloropyrimidine. The differential reactivity of the two chlorine atoms can be exploited, although in this symmetric case, statistical monosubstitution is typically employed.

The reaction proceeds by treating 4,6-dichloropyrimidine with sodium isopropoxide in an appropriate solvent, such as isopropanol or an inert solvent like THF. The isopropoxide anion acts as the nucleophile, displacing one of the chloride ions. By controlling the stoichiometry (using approximately one equivalent of the alkoxide) and reaction temperature, the formation of the disubstituted by-product can be minimized.

Caption: Diagram 1: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

4,6-Dichloropyrimidine

-

Sodium metal

-

Anhydrous Isopropanol

-

Anhydrous Diethyl Ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Sodium Isopropoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous isopropanol (e.g., 100 mL). Carefully add sodium metal (1.0 eq.) in small portions to the stirring solvent. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved to form a clear solution of sodium isopropoxide.

-

Reaction Setup: To a separate flask under a nitrogen atmosphere, dissolve 4,6-dichloropyrimidine (1.0 eq.) in anhydrous isopropanol.

-

Nucleophilic Substitution: Cool the solution of 4,6-dichloropyrimidine to 0 °C using an ice bath. Slowly add the freshly prepared sodium isopropoxide solution (1.0 eq.) dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding water. Reduce the volume of the solvent under reduced pressure. Partition the residue between diethyl ether and water.

-

Extraction and Purification: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound is primarily derived from the reactivity of the C4-chloro substituent. The electron-deficient nature of the pyrimidine ring activates this position towards both nucleophilic substitution and oxidative addition to palladium(0) complexes, opening the door to a wide array of powerful bond-forming reactions.[4]

Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro group is highly susceptible to displacement by a variety of nucleophiles. This reaction is fundamental for introducing key pharmacophoric elements, particularly nitrogen-based functionalities.[5][6]

-

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring.

Caption: Diagram 2: General workflow for S_NAr reactions.

Experimental Protocol: General Procedure for SNAr with an Amine

Materials:

-

This compound

-

Desired primary or secondary amine (1.1 - 1.5 eq.)

-

A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)

-

Anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), 1-Methyl-2-pyrrolidinone (NMP), or Dioxane

Procedure:

-

To a reaction vessel, add this compound (1.0 eq.), the amine (1.2 eq.), and the base (2.5 eq.).

-

Add the anhydrous solvent and stir the mixture under a nitrogen atmosphere.

-

Heat the reaction to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography or recrystallization to obtain the desired 4-amino-6-isopropoxypyrimidine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and building blocks like this compound are excellent substrates for these transformations.[7]

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the chloropyrimidine with an organoboron reagent (boronic acid or ester).[4][8] This is particularly useful for synthesizing biaryl or heteroaryl-pyrimidine structures.[9]

-

Catalytic Cycle: The reaction begins with the oxidative addition of the C-Cl bond to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[10]

Caption: Diagram 3: Key components of a Suzuki-Miyaura coupling.

As an alternative to SNAr, the Buchwald-Hartwig amination provides a powerful and often milder method for C-N bond formation.[7][11] This reaction is particularly valuable for coupling less nucleophilic amines or when SNAr conditions lead to side reactions.[12]

-

Catalytic Cycle: Similar to the Suzuki coupling, the cycle involves oxidative addition of the C-Cl bond to Pd(0). The key difference is the subsequent step, where the amine coordinates to the palladium complex, and deprotonation by a base forms a palladium-amido intermediate. Reductive elimination then yields the arylamine product and regenerates the Pd(0) catalyst.[13] The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of this reaction.[14]

To introduce alkyne functionalities, the Sonogashira coupling is the method of choice. This reaction couples the chloropyrimidine with a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst.[15][16] The resulting arylalkynes are versatile intermediates for further transformations.

-

Catalytic Cycle: The Sonogashira reaction involves two interconnected catalytic cycles.[17] In the palladium cycle, oxidative addition of the C-Cl bond occurs. In the copper cycle, the terminal alkyne is deprotonated by the base and coordinates with Cu(I) to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex. Reductive elimination from the resulting palladium complex affords the final product and regenerates the Pd(0) catalyst.[17]

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq.)

-

Aryl- or heteroarylboronic acid or ester (1.1 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)

-

Degassed solvent system (e.g., 1,4-Dioxane/water, Toluene, DMF)

Procedure:

-

To a dry Schlenk flask, add this compound, the boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst under a positive flow of the inert gas.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography to yield the desired 4-aryl-6-isopropoxypyrimidine.[10]

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 4,6-disubstituted pyrimidine scaffold is a well-established pharmacophore in the field of oncology, particularly in the design of protein kinase inhibitors.[18] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.[1]

This compound serves as an ideal starting point for the synthesis of such inhibitors. A common synthetic strategy involves an initial SNAr or Buchwald-Hartwig reaction to install a substituted aniline at the C4 position, forming a 4-anilino-pyrimidine core. This core structure is known to effectively occupy the ATP-binding site of many kinases. The isopropoxy group at C6 can then provide favorable interactions in a hydrophobic pocket of the enzyme. The synthetic versatility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.[19]

Caption: Diagram 4: Inhibition of a receptor tyrosine kinase pathway.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive toxicological profile is not widely available, data from structurally related chloropyrimidines provides guidance.[20][21][22]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[23]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[20] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[20]

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[20]

-

In case of skin contact: Wash off immediately with soap and plenty of water.[22]

-

If inhaled: Move to fresh air.[23]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[20]

-

In all cases of significant exposure, seek immediate medical attention.[20]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[21]

Conclusion

This compound is a potent and versatile synthetic intermediate whose value in modern organic and medicinal chemistry cannot be overstated. Its well-defined reactivity at the C4 position, coupled with the modulating influence of the C6-isopropoxy group, provides chemists with a reliable platform for constructing complex molecules. From fundamental SNAr reactions to sophisticated palladium-catalyzed cross-couplings, this building block enables efficient access to the privileged 4,6-disubstituted pyrimidine scaffold. As the demand for novel, highly specific kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of this compound will undoubtedly continue to fuel innovation and discovery in the pharmaceutical sciences.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine: Properties, Reactivity, and Synthesis.

- ChemicalBook. (2025). This compound | 83774-13-4.

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.

- Fisher Scientific. (2024). Safety Data Sheet.

- BenchChem. (2025). An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications.

- El-Gohary, N. S. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397.

- Sigma-Aldrich. (2024). Safety Data Sheet - Chlorotriisopropoxytitanium(IV).

- Lee, H. K., & Song, H. Y. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(3), 241-246.

- Sigma-Aldrich. (2025). Safety Data Sheet - Not a hazardous substance or mixture.

- ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6.

- Barraja, P., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(3), M923.

- BenchChem. (2025). Application Notes and Protocols: 4-Chloro-6-(3-iodophenyl)pyrimidine in Medicinal Chemistry.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.

- Nagy, A., et al. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 80(3), 101-108.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- ChemicalBook. (2025). 4-Chloro-6-methoxypyrimidine - Safety Data Sheet.

- Wikipedia. (n.d.). Sonogashira coupling.

- ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.

- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Echemi. (n.d.). 4-Chloro-6-hydrazinopyrimidine SDS, 5767-35-1 Safety Data Sheets.

- The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!

- Lin, Y. T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(32), 21056–21067.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.

- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

- Stanetty, P., & Schnürch, M. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Journal of Heterocyclic Chemistry, 43(6), 1649-1653.

- Sunshine Pharma. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine CAS 137234-74-3.

- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction.

- Journal of the Chemical Society C. (1968). Pyrimidines. Part II.

- BOC Sciences. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key Intermediate for Antifungal Drug Synthesis.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction.

- Google Patents. (n.d.). CN102936224A - Preparation method of 4, 6-dichloropyrimidine.

- Arkat USA. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- Clearsynth. (n.d.). This compound | CAS No. 83774-13-4.

- Echemi. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine SDS, 137234-74-3 Safety Data Sheets.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.

- PubMed Central. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 83774-13-4 [chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. benchchem.com [benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. research.rug.nl [research.rug.nl]

- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benchchem.com [benchchem.com]

- 19. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. echemi.com [echemi.com]

- 23. echemi.com [echemi.com]

Spectroscopic data of 4-Chloro-6-isopropoxypyrimidine

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-6-isopropoxypyrimidine

Executive Summary: this compound is a substituted pyrimidine that holds potential as a versatile intermediate in the synthesis of biologically active molecules. As with any novel or specialized chemical entity, unequivocal structural confirmation is paramount for its application in research and drug development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, leveraging foundational principles and comparative analysis with structurally related compounds. We will delve into the theoretical underpinnings and predicted spectral characteristics for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended to serve as a predictive reference and a methodological framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this compound.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific functionalization of this heterocycle dictates its chemical reactivity and biological activity. This compound, with its chloro and isopropoxy substituents, presents two distinct sites for further chemical modification, making it a valuable building block. The chlorine atom can be displaced through nucleophilic substitution, while the isopropoxy group modulates the electronic properties of the ring.

Given its potential utility, a thorough understanding of its structural properties is essential. Spectroscopic analysis is the gold standard for such characterization.[1] This guide synthesizes predictive data based on established spectroscopic principles and available data for analogous structures, providing a robust framework for the empirical validation of synthesized this compound.

Molecular Structure and Spectroscopic Workflow

The logical workflow for the synthesis and structural confirmation of a novel compound like this compound is a systematic process. It begins with the chemical synthesis, followed by purification, and culminates in a multi-faceted spectroscopic analysis to ensure the correct structure has been obtained.

Caption: Logical workflow for synthesis and spectroscopic confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles and Experimental Causality

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; nearby electronegative atoms or groups (like chlorine and oxygen) will deshield protons, causing them to resonate at a higher chemical shift (further downfield). Spin-spin coupling between non-equivalent neighboring protons results in the splitting of signals into multiplets, with the multiplicity described by the n+1 rule.

For this compound, we expect to see signals corresponding to the pyrimidine ring protons and the protons of the isopropoxy group. The choice of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical as it dissolves the analyte without contributing interfering signals to the spectrum.[2][3]

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum is based on the analysis of its constituent parts: the pyrimidine ring and the isopropoxy side chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (Pyrimidine) | 8.5 - 8.7 | Singlet (s) | N/A | 1H |

| H-5 (Pyrimidine) | 6.8 - 7.0 | Singlet (s) | N/A | 1H |

| -CH- (Isopropoxy) | 5.2 - 5.4 | Septet (sept) | ~6.0 | 1H |

| -CH₃ (Isopropoxy) | 1.3 - 1.5 | Doublet (d) | ~6.0 | 6H |

Justification:

-

Pyrimidine Protons (H-2, H-5): The protons on the pyrimidine ring are in an electron-deficient environment, leading to significant deshielding and high chemical shifts. H-2 is adjacent to two nitrogen atoms, making it the most downfield. H-5 is adjacent to a carbon bearing a chlorine and a nitrogen, also placing it downfield. They appear as singlets because they lack adjacent protons to couple with.

-

Isopropoxy Protons (-CH- and -CH₃): The methine proton (-CH-) is attached to an oxygen atom, shifting it downfield to the 5.2 - 5.4 ppm region. It is coupled to the six equivalent methyl protons, resulting in a septet (n+1 = 6+1 = 7). The six methyl protons (-CH₃) are equivalent and are coupled to the single methine proton, resulting in a doublet (n+1 = 1+1 = 2). Their signal is expected in the typical aliphatic region around 1.3 - 1.5 ppm.[4][5]

Standard Experimental Protocol for ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers often reference the spectrum to the residual solvent peak.[3]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 or 500 MHz).

-

Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum for analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Core Concepts and Rationale

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. Chemical shifts are influenced by hybridization and the electronegativity of attached atoms. Carbons attached to electronegative atoms like oxygen, nitrogen, and chlorine will appear at higher chemical shifts (downfield).[6]

Predicted ¹³C NMR Spectrum

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (C-Cl) | 160 - 162 |

| C-6 (C-O) | 168 - 170 |

| C-2 | 157 - 159 |

| C-5 | 110 - 112 |

| -CH- (Isopropoxy) | 72 - 74 |

| -CH₃ (Isopropoxy) | 21 - 23 |

Justification:

-

Pyrimidine Carbons: The pyrimidine ring carbons are significantly deshielded. C-4 and C-6 are attached to highly electronegative chlorine and oxygen atoms, respectively, pushing them furthest downfield. C-2 is adjacent to two nitrogens, also resulting in a large chemical shift. C-5, being a standard aromatic-like CH, will be the most upfield of the ring carbons.

-

Isopropoxy Carbons: The methine carbon (-CH-) is directly attached to oxygen, placing its signal in the 72-74 ppm range. The methyl carbons (-CH₃) are in a typical aliphatic environment, expected around 21-23 ppm.

Standard Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Acquisition Mode: A proton-decoupled sequence is standard, which collapses C-H coupling and results in a spectrum of singlets, simplifying interpretation.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 or 125 MHz).

-

Acquisition: A much larger number of scans is required compared to ¹H NMR, often taking from several minutes to hours to achieve an adequate signal-to-noise ratio.

-

Processing: Similar to ¹H NMR, the FID is processed via Fourier transform with subsequent phase and baseline corrections.

Mass Spectrometry (MS)

Principles of Structural Elucidation by MS

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment. The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" that helps to deduce the molecular structure. A key feature to look for with this compound is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity of about 3:1, which is a definitive indicator of a single chlorine atom in the molecule.[7]

Predicted Mass Spectrum and Fragmentation Pathway

-

Molecular Weight: C₇H₉ClN₂O = 172.61 g/mol

-

Molecular Ion (M⁺): Expect prominent peaks at m/z 172 (for ³⁵Cl) and m/z 174 (for ³⁷Cl) in a ~3:1 ratio.

-

Key Fragments: Fragmentation is likely to occur via the loss of stable neutral molecules or radicals from the isopropoxy group.

-

Loss of a methyl radical (•CH₃): [M - 15]⁺ at m/z 157/159.

-

Loss of propene (C₃H₆) via McLafferty rearrangement: [M - 42]⁺ at m/z 130/132. This would correspond to 4-chloro-6-hydroxypyrimidine.

-

Caption: Predicted EI-MS fragmentation pathway.

Standard Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). The GC separates the sample from any impurities before it enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized (e.g., by electron impact at 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

Vibrational Modes and Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations (stretching, bending, etc.).[8] It is an excellent tool for identifying the presence of specific functional groups.[9][10]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (Pyrimidine ring) |

| 2980 - 2940 | C-H stretch | Aliphatic (Isopropoxy group) |

| 1600 - 1550 | C=N, C=C stretch | Pyrimidine ring |

| 1250 - 1200 | C-O stretch | Aryl-alkyl ether |

| 850 - 750 | C-Cl stretch | Aryl chloride |

Justification:

-